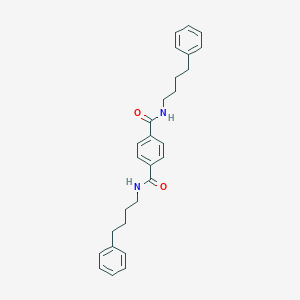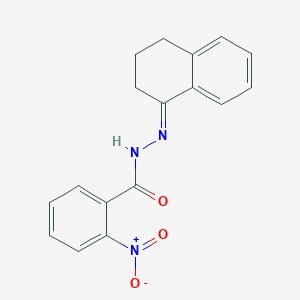![molecular formula C19H18F3NO2 B449279 (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone](/img/structure/B449279.png)
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is an organic compound that features both trifluoromethyl and oxime functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydroxylamine to form the oxime. This is followed by the acylation of the oxime with 4-tert-butylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group but lacks the oxime and tert-butylbenzoyl functionalities.
4-tert-butylbenzaldehyde oxime: Contains the oxime and tert-butylbenzoyl groups but lacks the trifluoromethyl group.
Uniqueness
(4-tert-butylphenyl)[({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxy]methanone is unique due to the combination of its trifluoromethyl, oxime, and tert-butylbenzoyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Propriétés
Formule moléculaire |
C19H18F3NO2 |
|---|---|
Poids moléculaire |
349.3g/mol |
Nom IUPAC |
[(E)-[2-(trifluoromethyl)phenyl]methylideneamino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H18F3NO2/c1-18(2,3)15-10-8-13(9-11-15)17(24)25-23-12-14-6-4-5-7-16(14)19(20,21)22/h4-12H,1-3H3/b23-12+ |
Clé InChI |
UOGNCCKCEIOHAS-FSJBWODESA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C/C2=CC=CC=C2C(F)(F)F |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=CC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B449197.png)

![4-(2-{(2,5-Dioxo-1-phenyl-3-pyrrolidinyl)[(ethylamino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B449199.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-methylthiourea](/img/structure/B449200.png)


![N-CYCLOHEPTYL-3-{[2-(CYCLOHEPTYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE](/img/structure/B449205.png)


![3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)BUTYL]PROPANAMIDE](/img/structure/B449211.png)
![Methyl 2-{[(3-chloroanilino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449212.png)
![2-[({[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449215.png)
![3-(2-thienyl)-N-(6-{[3-(2-thienyl)acryloyl]amino}-2-pyridinyl)acrylamide](/img/structure/B449216.png)
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B449219.png)
